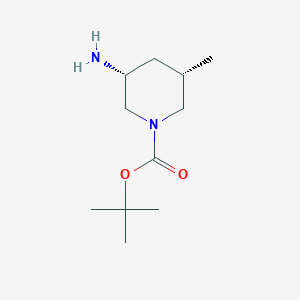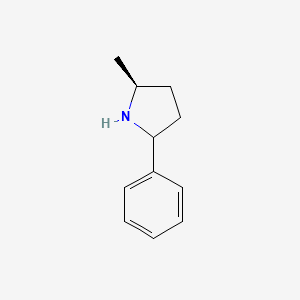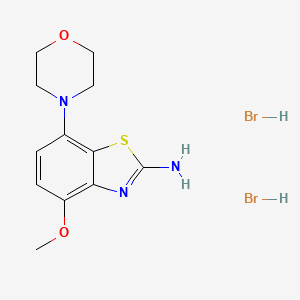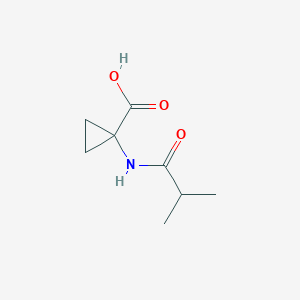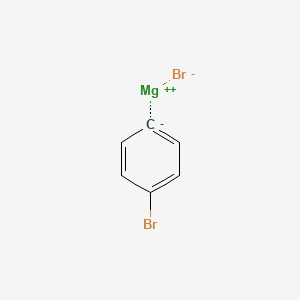
Boc-cis-3-hydroxy-D-proline
概要
説明
Boc-cis-3-hydroxy-D-proline, also known as 1-Boc-3-hydroxy-cis-D-proline or N-T-BOC-CIS-3-HYDROXY-D-PROLINE, is a compound with the molecular formula C10H17NO5 . It can be used as a starting material in the synthesis of DNA mimicking pyrrolidine peptide nucleic acid (PNA) analog and in the synthesis of biologically important macrocyclic dilactones .
Synthesis Analysis
A simple synthesis of cis-3-hydroxy-L-proline has been achieved starting from b-alanine making use of Sharpless asymmetric epoxidation as a key step in the synthesis . The synthetic route was started with the readily available and inexpensive b-alanine. A suitable protective group for the amino group was needed which will be stable to Sharpless epoxidation conditions later in the sequence .Molecular Structure Analysis
The molecular weight of Boc-cis-3-hydroxy-D-proline is 231.24600 . The molecular formula is C10H17NO5 . The exact mass is 231.11100 .Chemical Reactions Analysis
The synthesis of cis-3-hydroxy-L-proline involves several steps, including the use of Sharpless asymmetric epoxidation as a key step . The chiral epoxide can be generated by Sharpless epoxidation of a suitable allylic alcohol .Physical And Chemical Properties Analysis
Boc-cis-3-hydroxy-D-proline has a density of 1.132 g/cm3 at 25°C (lit.) . The melting point is 101-103°C (lit.) . The compound is a white to pale yellow powder .科学的研究の応用
Synthesis of DNA Mimicking Pyrrolidine Peptide Nucleic Acid (PNA) Analog
“Boc-cis-3-hydroxy-D-proline” can be used as a starting material in the synthesis of DNA mimicking pyrrolidine peptide nucleic acid (PNA) analog . PNA analogs are used in molecular biology procedures, diagnostic assays, and antisense and anti-gene therapies.
Synthesis of Biologically Important Macrocyclic Dilactones
This compound is also used in the synthesis of biologically important macrocyclic dilactones . Macrocyclic dilactones are a class of compounds that have shown a wide range of biological activities including antibacterial, antifungal, and anticancer activities.
Proline Chimeras in Peptide Syntheses
“Boc-cis-3-hydroxy-D-proline” is a type of proline chimera, which are tools combining the proline restriction of flexibility together with the information brought by natural amino acids side chains . These are of potential use for peptide syntheses and as tools for SAR studies of biologically active peptides and the development of secondary structure mimetics .
Stabilization of Peptide Secondary Structures
Thanks to the unique conformational properties of proline, “Boc-cis-3-hydroxy-D-proline” is able to stabilize peptide secondary structures such as β-turns or polyproline helices .
Direct Introduction of the tert-butoxycarbonyl Group
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Synthesis of N-nitroso Compounds
“Boc-cis-3-hydroxy-D-proline” can be used in the synthesis of various N-nitroso compounds from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .
作用機序
Target of Action
Boc-cis-3-hydroxy-D-proline, also known as (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . It serves as a non-cleavable linker in these structures .
Mode of Action
The compound interacts with its targets through the formation of stable linkages. As a non-cleavable linker, it forms a permanent bond between the antibody (or protein target in the case of PROTACs) and the drug molecule . This ensures the delivery of the drug to the specific target cells, thereby enhancing the efficacy and reducing off-target effects .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of adcs and protacs . These structures are involved in targeted drug delivery and protein degradation pathways, respectively .
Pharmacokinetics
As a component of adcs and protacs, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the characteristics of the overall structure .
Result of Action
The primary result of Boc-cis-3-hydroxy-D-proline’s action is the formation of stable ADCs and PROTACs . These structures enable targeted drug delivery and selective protein degradation, leading to enhanced therapeutic efficacy and reduced side effects .
Action Environment
The action of Boc-cis-3-hydroxy-D-proline, as part of ADCs or PROTACs, can be influenced by various environmental factors. These may include the physiological conditions of the target cells, the stability of the compound under physiological conditions, and the presence of competing or interacting molecules .
Safety and Hazards
将来の方向性
The synthesis of cis-3-hydroxy-L-proline is a relatively rare b-hydroxy-a-amino acid, which has been found as a component of the antibiotic teleomycin . In connection with the synthesis of the natural product “cyclothialidine”, it was required to synthesize the optically pure cis-3-hydroxy-L-proline in good chemical yield . This suggests potential future directions in the synthesis of other natural products.
特性
IUPAC Name |
(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDHXHPQMBNKMC-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cis-3-hydroxy-D-proline | |
CAS RN |
186132-80-9 | |
| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-Benzo[c]chromen-1-ol](/img/structure/B3111740.png)

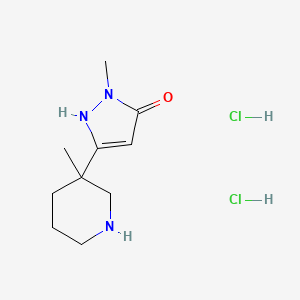

![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B3111765.png)

![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)
![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)
